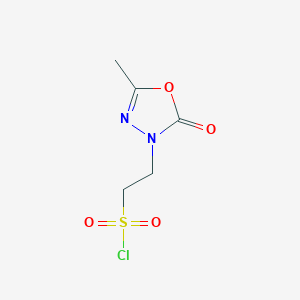

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O4S/c1-4-7-8(5(9)12-4)2-3-13(6,10)11/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAIPQIRWKLEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)O1)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazole ring. The sulfonyl chloride group is then introduced through chlorosulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reagents used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Catalysts: Acid or base catalysts may be used to facilitate hydrolysis and other reactions.

Reducing Agents: Agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as hydrolyzed and reduced oxadiazole compounds.

Scientific Research Applications

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and protein modifications.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in medicinal chemistry to modify biological targets, such as enzymes and receptors, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Comparative Data Table

Key Findings

Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance sulfonyl chloride reactivity, while bulky alkyl groups (e.g., isopropyl) reduce hydrolysis rates .

Heterocyclic Influence : Benzoxazole and thiazole rings alter electronic properties compared to oxadiazole, impacting applications in drug design or materials science .

Biological Activity: Oxadiazolone derivatives like oxadiargyl demonstrate the importance of non-sulfonyl substituents in pesticidal activity, whereas sulfonyl chlorides are primarily synthetic intermediates .

Biological Activity

The compound 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on antimicrobial activity and enzyme inhibition.

The molecular formula of the compound is . Its structure includes a sulfonyl chloride functional group, which is known for its reactivity in biological systems. The compound's SMILES representation is CC1=NN(C(=O)O1)CCS(=O)(=O)N, indicating the presence of an oxadiazole ring that contributes to its biological properties .

Synthesis

The synthesis of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The synthesis pathway often includes refluxing with various reagents such as d-glucose or diethylmalonate .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogenic microorganisms. The results indicate that it exhibits significant inhibitory effects:

| Pathogen | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| E. coli | 30 | Standard Antibiotic |

| Staphylococcus aureus | 28 | Standard Antibiotic |

| Pseudomonas aeruginosa | 18 | Standard Antibiotic |

In these assays, the compound demonstrated strong activity against Gram-negative bacteria like E. coli and Gram-positive bacteria such as Staphylococcus aureus .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its ability to inhibit specific enzymes crucial for bacterial survival. Notably, it has shown potential as an inhibitor of:

- Penicillin-binding protein 3 (PBP3) : This enzyme is critical in bacterial cell wall synthesis.

- Sterol 14-alpha demethylase (CYP51) : Involved in sterol biosynthesis in fungi.

Molecular docking studies revealed that the compound forms multiple hydrogen bonds with key amino acid residues in the active sites of these enzymes, suggesting a strong binding affinity that correlates with its biological activity .

Case Studies

Several case studies have highlighted the effectiveness of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride in real-world applications:

- Study on E. coli Inhibition : A research team tested the compound against clinical isolates of E. coli and found a significant reduction in bacterial growth compared to untreated controls.

- Fungal Inhibition Trials : The compound was also assessed for antifungal activity against Candida species, yielding promising results that warrant further exploration.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride in a laboratory setting?

The synthesis typically involves constructing the oxadiazole ring first, followed by introducing the sulfonyl chloride group. For example:

- React a pre-formed 5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazole derivative with ethane-1-sulfonyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts.

- Purify intermediates via column chromatography and characterize each step using spectroscopic methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR to confirm hydrogen and carbon environments, particularly the sulfonyl chloride and oxadiazole moieties.

- IR Spectroscopy : Detect S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹) and oxadiazole C=N/C=O bands.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Use SHELX software for crystal structure determination if single crystals are obtained .

Q. What are the recommended storage conditions to maintain the stability of this sulfonyl chloride?

- Store under inert atmosphere (argon/nitrogen) at -20°C in airtight, desiccated containers.

- Avoid exposure to moisture or bases to prevent hydrolysis to sulfonic acids.

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to assess shelf-life .

Advanced Research Questions

Q. How does the electron-withdrawing oxadiazole ring influence the electrophilicity of the sulfonyl chloride group?

The 5-methyl-2-oxo group on the oxadiazole ring exerts electron-withdrawing effects via resonance and inductive mechanisms, enhancing the sulfonyl chloride's electrophilicity. This increases reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-substituted analogs. Comparative Hammett substituent constant (σ) analysis with related compounds validates this effect .

Q. What strategies mitigate side reactions when using this compound as a sulfonating agent?

- Reaction Conditions : Use anhydrous solvents (e.g., dry dichloromethane) and low temperatures (0–5°C) to slow hydrolysis.

- Additives : Include molecular sieves to absorb moisture or scavenge HCl with mild bases (e.g., NaHCO₃).

- Monitoring : Track reaction progress via TLC or in-situ IR to detect intermediates and optimize reaction times .

Q. How can computational chemistry predict the reactivity of this compound’s sulfonyl chloride group?

- DFT Calculations : Model the molecule’s frontier orbitals (HOMO/LUMO) to identify electrophilic sites. Fukui indices quantify susceptibility to nucleophilic attack.

- Comparative Studies : Validate predictions against experimental data from structurally similar sulfonyl chlorides (e.g., oxazolidine derivatives) .

Comparative Analysis

| Compound Name | Structural Features | Reactivity Insights |

|---|---|---|

| 5,5-Diethyl-2-oxo-oxazolidine sulfonyl chloride | Diethyl substitution on oxazolidine | Enhanced lipophilicity; slower hydrolysis |

| 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride | Chlorophenoxy substituent | Higher electrophilicity due to Cl’s electron-withdrawing effect |

| Target Compound | 5-Methyl-2-oxo-oxadiazole + sulfonyl chloride | Balanced reactivity for nucleophilic substitutions |

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps .

- Crystallography : For X-ray studies, grow crystals via slow vapor diffusion (e.g., hexane/ethyl acetate) and refine with SHELXL .

- Safety : Handle sulfonyl chlorides in fume hoods with PPE (gloves, goggles) due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.